N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring, an oxadiazole ring, and a phenoxybenzamide moiety, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase , which plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes.
Mode of Action
Related compounds have been found to inhibit their target enzymes by coordinating their functional groups with the active site of the enzyme .
Biochemical Pathways
Inhibition of enzymes like carbonic anhydrase can affect various physiological processes, including respiration and the transport of carbon dioxide and oxygen in the blood .
Pharmacokinetics
Similar compounds are generally absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Inhibition of enzymes like carbonic anhydrase can lead to a decrease in the concentration of bicarbonate ions, affecting various physiological processes .
Action Environment
Factors such as ph and temperature can potentially affect the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
It has been found to have antibacterial potential, particularly against Escherichia coli and Bacillus subtilis . The compound interacts with these bacteria, inhibiting their biofilm formation .
Cellular Effects
It has been observed to have mild cytotoxic effects, suggesting that it may influence cell function .
Molecular Mechanism
It is believed to exert its effects through interactions with bacterial cells, leading to the inhibition of biofilm formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to form the oxadiazole ring. This intermediate is then coupled with 4-phenoxybenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide
Uniqueness
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-21(15-6-9-18(10-7-15)30-17-4-2-1-3-5-17)24-23-26-25-22(31-23)16-8-11-19-20(14-16)29-13-12-28-19/h1-11,14H,12-13H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGENPHUHZBRBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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